molecular formula C10H13NO3 B13326195 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid

4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13326195
M. Wt: 195.21 g/mol
InChI Key: PDYLVQVUSMVRCI-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound features a pyrrolidine ring substituted with a carboxylic acid group and a methylfuran moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then oxidized to yield the desired product . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxaldehyde, while reduction can produce 4-(5-Methylfuran-2-yl)pyrrolidine-3-methanol.

Scientific Research Applications

4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylate: A similar compound with an ester group instead of a carboxylic acid.

    4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxamide: A related compound with an amide group.

Uniqueness

4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13)

InChI Key

PDYLVQVUSMVRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CNCC2C(=O)O

Origin of Product

United States

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